molecular formula C15H18BrNO4 B1407625 tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate CAS No. 1227466-99-0

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate

Cat. No.: B1407625
CAS No.: 1227466-99-0
M. Wt: 356.21 g/mol
InChI Key: WZNNBSYWXFSGEX-UHFFFAOYSA-N
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Description

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group, an azetidine ring, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formylation: The addition of a formyl group to the brominated phenoxy compound.

    Azetidine Ring Formation: Cyclization to form the azetidine ring.

    Esterification: Introduction of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 3-(5-Bromo-2-carboxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

    Reduction: 3-(5-Bromo-2-hydroxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The brominated phenoxy group and azetidine ring are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the brominated phenoxy group and the azetidine ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,9,12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNNBSYWXFSGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. DMF (720 mL) solution of the title compound of Step A (37.2 g, 144 mmol) and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (25.0 g, 144 mmol) was added NaH (60 wt % in mineral oil, 7.50 g, 188 mmol) portionwise over 2 h. The reaction was then allowed to warm to rt. After 18 h, H2O was added and the reaction mixture was extracted with EtOAc (2×). The combined organic layers were washed with brine and concentrated to give a yellow liquid that was treated with THF (360 mL), H2O (360 mL) and AcOH (25 mL). After 5 h, this solution was made basic with 5% Na2CO3 (aq.) and extracted with EtOAc (2×). The combined organic layers were washed with brine and dried. The resulting solid was then triturated with 20% EtOAc in hexanes to give 41.9 g (82%) of the title compound as a white solid. 1H NMR (CDCl3): 10.43 (s, 1H), 7.74 (d, J=8.3 Hz, 1H), 7.26-7.23 (m, 1H), 6.77 (d, J=1.6 Hz, 1H), 5.01-4.95 (m, 1H), 4.39 (ddd, J=9.9, 6.3, 0.8 Hz, 2H), 4.08 (dd, J=6.4, 0.8 Hz, 2H), 1.46 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound
Quantity
37.2 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 g
Type
reactant
Reaction Step Four
Name
Quantity
720 mL
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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